

# structure-activity relationship (SAR) studies of 2-amino-1,3,4-thiadiazole derivatives

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Compound of Interest

5-(3-Aminopropyl)-1,3,4thiadiazol-2-amine

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A comprehensive analysis of the structure-activity relationships (SAR) of 2-amino-1,3,4-thiadiazole derivatives reveals their significant potential across various therapeutic areas, most notably in antimicrobial and anticancer applications. The versatility of the 2-amino-1,3,4-thiadiazole scaffold allows for extensive chemical modifications, leading to a broad spectrum of biological activities. This guide compares the performance of various derivatives, provides supporting experimental data, and outlines the methodologies used in their evaluation.

## Antimicrobial Activity of 2-Amino-1,3,4-thiadiazole Derivatives

The 2-amino-1,3,4-thiadiazole nucleus is a key structural component in a variety of antimicrobial agents.[1][2][3][4] The biological activity of these derivatives is largely influenced by the nature of the substituents at the C5 position and on the amino group.

#### Structure-Activity Relationship (SAR) Insights

- Substitution at the C5 Position: The introduction of bulky and lipophilic groups at the C5
  position of the thiadiazole ring often enhances antimicrobial activity. For instance, derivatives
  with dihydropyrimidine moieties have shown moderate to good inhibitory activity against
  various bacterial strains.[1][5]
- Substitution on the Amino Group: Modifications of the 2-amino group have a significant impact on the antimicrobial spectrum. The introduction of a p-tolyl substituent on the amine



group of acetamidophenoxymethyl-1,3,4-thiadiazole derivatives was found to significantly increase antibacterial activity.[5] Similarly, a p-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole showed notable activity against S. aureus.[1][5]

- Hybrid Molecules: Combining the 2-amino-1,3,4-thiadiazole scaffold with other heterocyclic rings, such as coumarin or indole, has yielded hybrid compounds with moderate to good antibacterial and antifungal properties.[1]
- Metal Complexes: Complexation with metal ions like Cu(II) and Ni(II) has been shown to increase the antifungal activity of 2-amino-1,3,4-thiadiazole derivatives compared to the parent ligand.[1]

#### **Comparative Antimicrobial Activity Data**



Compound/De rivative Class	Modification	Target Organism(s)	Activity (MIC/Inhibition )	Reference
Dihydropyrimidin e derivatives	Substituted at C5 of thiadiazole ring	E. coli, P. aeruginosa, S. aureus	Moderate to good inhibitory activity	[1][5]
Acetamidopheno xymethyl derivatives	p-tolyl substituent on the amino group	B. subtilis	Significantly increased activity	[5]
Naphthyl derivatives	p-chlorophenyl on the amino group	S. aureus	MIC value of 62.5 μg/mL	[1][5]
Phenylamino derivatives	2,4- dichlorophenyla mino	C. albicans	MIC = 32.6 μg/mL (higher than itraconazole)	[5]
Metal complexes	Cu(II) and Ni(II) complexes	Aspergillus species, C. albicans	Increased antifungal activity	[1]
Indole derivatives	Substituted phenyl on the amino group	E. coli, C. albicans	Good to high activity	[1]

# Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

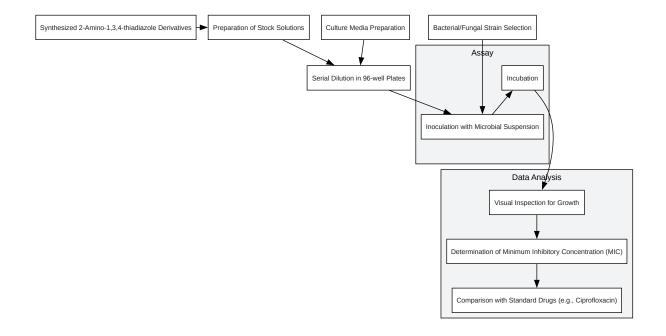
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

 Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate agar medium. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard.



- Preparation of Microdilution Plates: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
- Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
- Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

#### **Workflow for Antimicrobial Screening**



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Caption: General workflow for the antimicrobial screening of 2-amino-1,3,4-thiadiazole derivatives.



## Anticancer Activity of 2-Amino-1,3,4-thiadiazole Derivatives

The 2-amino-1,3,4-thiadiazole scaffold has been identified as a promising foundation for the development of novel anticancer agents.[6][7][8] These compounds have demonstrated antitumor properties in various in vitro and in vivo models, targeting a diverse range of molecular pathways.[6]

#### Structure-Activity Relationship (SAR) Insights

- Aromatic Substitution at C5: The introduction of an aromatic ring at the 5th position of the
  thiadiazole core generally enhances the anticancer effect.[6] The nature and position of
  substituents on this aromatic ring are critical for activity. For instance, a 2,4-dihydroxyphenyl
  group at the C5 position has been a key feature in several potent anticancer derivatives.[9]
   [10]
- Substitution on the Amino Group: The type of substituent on the 2-amino group also plays a crucial role. Phenylamino derivatives, particularly those with halogen substitutions (e.g., 4-fluorophenylamino), have shown promising anticancer activity.[10]
- Mechanism of Action: The anticancer effects of these derivatives have been attributed to
  various mechanisms, including the inhibition of cell proliferation, decreased DNA synthesis,
  and reduced cell motility.[9] Importantly, some of these compounds have shown selectivity,
  being non-toxic to normal cells at their effective antiproliferative concentrations.[9]

#### **Comparative Anticancer Activity Data**



Compound/De rivative	Modification	Cancer Cell Line	Activity (IC50)	Reference
4CIABT	2-(3- chlorophenylami no)-5-(2,4- dihydroxyphenyl)	T47D (Breast), HT-29 (Colon), FTC-238 (Thyroid), etc.	Dose-dependent inhibition of proliferation	[9]
FABT	2-(4- fluorophenylamin o)-5-(2,4- dihydroxyphenyl)	Medulloblastoma /Rhabdomyosarc oma, Neuroblastoma, Glioma	Inhibition of proliferation and cell migration	[10]
Compound 4y	N-(5-ethyl-1,3,4- thiadiazol-2-yl)-2- ((5-(p- tolylamino)-1,3,4- thiadiazol-2- yl)thio)acetamide	MCF-7 (Breast)	0.084 ± 0.020 mmol L-1	[11]
Compound 4y	N-(5-ethyl-1,3,4- thiadiazol-2-yl)-2- ((5-(p- tolylamino)-1,3,4- thiadiazol-2- yl)thio)acetamide	A549 (Lung)	0.034 ± 0.008 mmol L-1	[11]
Compound 2g	5-[2- (benzenesulfonyl methyl)phenyl]-1, 3,4-thiadiazol-2- amine	LoVo (Colon)	2.44 μM (48h)	[6][12]
Compound 2g	5-[2- (benzenesulfonyl methyl)phenyl]-1, 3,4-thiadiazol-2- amine	MCF-7 (Breast)	23.29 μM (48h)	[6][12]



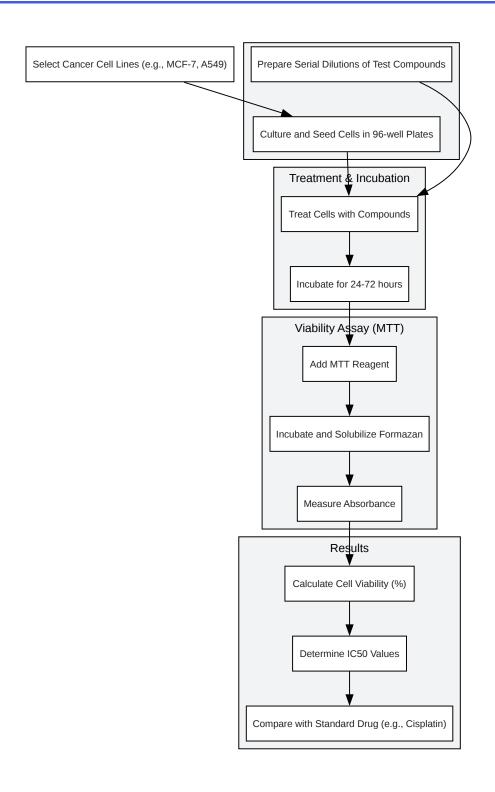
#### **Experimental Protocol: MTT Assay for Cell Viability**

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

- Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 2-4 hours.
- Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.
- Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

#### **Workflow for In Vitro Anticancer Screening**





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Caption: Standard workflow for evaluating the anticancer activity of novel compounds using the MTT assay.

### **Other Reported Biological Activities**



Beyond antimicrobial and anticancer effects, 2-amino-1,3,4-thiadiazole derivatives have been investigated for a range of other pharmacological activities, including:

- Antiviral Activity: Certain derivatives have shown in vitro inhibitory activity against HIV-1 and HIV-2 strains.[13] Structure-activity relationship studies suggest that the 2-amino-1,3,4-thiadiazole moiety can be a valuable component for anti-HIV agents.[13]
- Antiplatelet Activity: A series of thiadiazole derivatives were synthesized and evaluated for their ability to inhibit platelet aggregation, with some compounds showing moderate activity.
   [14]
- Adenosine A3 Receptor Antagonists: N-acetyl or propionyl substitutions on the aminothiadiazole template have led to a significant increase in binding affinity and selectivity for human adenosine A3 receptors.[15]

#### Conclusion

The 2-amino-1,3,4-thiadiazole scaffold is a highly privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. SAR studies consistently show that the pharmacological profile of these derivatives can be finely tuned through substitutions at the C5 position and the 2-amino group. The introduction of aromatic and heterocyclic moieties, as well as the formation of metal complexes, are effective strategies for enhancing potency and modulating selectivity. The promising results in antimicrobial and anticancer screenings, supported by clear structure-activity relationships, underscore the potential of 2-amino-1,3,4-thiadiazole derivatives as lead compounds for the development of new therapeutic agents. Future research should continue to explore novel substitutions and hybrid molecules to further optimize the efficacy and safety of this versatile scaffold.

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#### Validation & Comparative





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